molecular formula C14H14 B8469717 2-(2-Methylprop-1-en-1-yl)naphthalene CAS No. 72040-90-5

2-(2-Methylprop-1-en-1-yl)naphthalene

Cat. No. B8469717
Key on ui cas rn: 72040-90-5
M. Wt: 182.26 g/mol
InChI Key: XQUQVMNGJMCPJI-UHFFFAOYSA-N
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Procedure details

Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1765

Inputs

Step One
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Smiles
C/C(C)=C\[Al](CC(C)C)CC(C)C
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc2ccc1ccccc1c2
Step Three
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C/C(C)=C\c2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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